4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a tert-butyl group, an oxazolo[4,5-b]pyridine moiety, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazolo[4,5-b]pyridine core, which can be achieved through cyclization reactions involving appropriate starting materials. The tert-butyl group is introduced via alkylation reactions, and the final carbamothioyl linkage is formed through a coupling reaction with a suitable thiocarbamate reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The oxazolo[4,5-b]pyridine moiety could play a key role in binding to these targets, while the carbamothioyl linkage may influence the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate: This compound shares the tert-butyl group and a similar carbamate linkage but differs in the presence of a dioxaborolane moiety.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound also features a tert-butyl group and a dioxaborolane moiety but includes a sulfonyl group and a tetrahydropyran ring.
Uniqueness
4-tert-butyl-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is unique due to its combination of a tert-butyl group, an oxazolo[4,5-b]pyridine moiety, and a carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H22N4O2S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H22N4O2S/c1-24(2,3)17-11-9-15(10-12-17)21(29)28-23(31)26-18-7-4-6-16(14-18)22-27-20-19(30-22)8-5-13-25-20/h4-14H,1-3H3,(H2,26,28,29,31) |
InChI Key |
SHUPDUGFZBTYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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